Povafonidine

Nasal Decongestion Alpha-2 Adrenergic Receptor Agonist Pharmacodynamics

Standard α-agonists like pseudoephedrine confound cardiovascular endpoints due to non-selective vasoconstriction. Povafonidine (PGE-6201204) resolves this via selective α2-adrenoceptor activation that preferentially constricts nasal capacitance vessels (veins/sinusoids) over resistance arteries. - pD₂ = 7.12 ± 0.21 in pig nasal mucosa; superior potency vs. phenylephrine (pD₂ 5.38) and oxymetazoline (pD₂ 6.30) - Validated in vivo decongestant efficacy in cat congestion model without systemic blood pressure alteration - α2-selectivity confirmed by yohimbine antagonism (not prazosin); ideal benchmark for lead optimization programs targeting hemodynamically neutral decongestants Supplied as research-grade solid (≥98% purity); standard pack sizes 10-100 mg with bulk custom synthesis available.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 177843-85-5
Cat. No. B15142124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePovafonidine
CAS177843-85-5
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CN2)NC3=NCCN3
InChIInChI=1S/C11H13N5/c1-7-8(16-11-12-4-5-13-11)2-3-9-10(7)15-6-14-9/h2-3,6H,4-5H2,1H3,(H,14,15)(H2,12,13,16)
InChIKeyKPMVPPWUQFJHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Povafonidine: Alpha-2 Agonist for Nasal Decongestion Research


Povafonidine (also known as PGE-6201204) is a small-molecule drug candidate belonging to the alpha-2 adrenergic receptor agonist class [1]. It is chemically defined as N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-benzimidazol-6-amine, with a molecular formula of C11H13N5 and a molecular weight of 215.25 g/mol [2]. Povafonidine is under investigation for its potential as a nasal decongestant, with a mechanism centered on selective vasoconstriction of the nasal mucosal capacitance vessels (veins and sinusoids) [3]. Its development status includes pharmacokinetic, pharmacodynamic, and safety evaluations [4].

Compound Class Alpha-2 adrenergic receptor agonist
Research Context Nasal decongestion pharmacodynamics, PK/PD evaluation
Key Differentiation Selective vasoconstriction of nasal capacitance vessels

Povafonidine's Unique Nasal Decongestant Profile


Within the alpha-2 adrenergic receptor agonist class, compounds exhibit significant variance in functional potency, subtype selectivity (α2A, α2B, α2C), and tissue-specific effects. Povafonidine's unique pharmacological fingerprint—defined by its potency (pD2), receptor selectivity, and preferential action on nasal venous capacitance vessels—differentiates it from both nonselective alpha-adrenoceptor agonists (e.g., pseudoephedrine, oxymetazoline) and other selective alpha-2 agonists (e.g., BHT-920, UK 14,304) [1]. Generic substitution or extrapolation from class profiles is therefore scientifically unsound, as the therapeutic index and decongestant efficacy are directly tied to Povafonidine's specific pharmacodynamic parameters [2].

α2-selective capacitance-vessel constriction
Nonselective α-agonists constrict both capacitance and resistance vessels, altering systemic hemodynamic profile; class-level extrapolation may not replicate tissue-specific response.
Potency profile defined in nasal tissue
Other α2-agonists (BHT-920, UK 14,304) exhibit lower contractile potency; subtype selectivity differences may shift decongestant effect.
Absence of functional α1 activity confirmed by antagonist studies
Mixed α1/α2 agonists (oxymetazoline, phenylephrine) introduce α1-mediated vasoconstriction, shifting off-target risk context.

Povafonidine vs. Comparator Agonists


Superior Contractile Potency in Nasal Mucosa

In an isolated pig nasal mucosa contractility assay, Povafonidine (PGE-6201204) exhibited a pD2 value of 7.12 ± 0.21, indicating higher potency than the alpha-2 agonists BHT-920 (pD2 = 6.16 ± 0.07) and UK 14,304 (pD2 = 6.89 ± 0.13), as well as the alpha-1 agonist phenylephrine (pD2 = 5.38 ± 0.04) and the mixed agonist oxymetazoline (pD2 = 6.30 ± 0.22) [1].

Contractile Potency (pD2)
Head-to-head
Povafonidine pD2 7.12 ± 0.21
vs. BHT-920 6.16, UK 14,304 6.89, Phenylephrine 5.38, Oxymetazoline 6.30
Reported higher contractile potency in pig nasal mucosa strips
Potency ranking based on isolated tissue assay; systemic exposure implications require further review.
Nasal Decongestion Alpha-2 Adrenergic Receptor Agonist Pharmacodynamics

Selective Alpha-2 Agonism Without Alpha-1 Activity

Povafonidine-induced contractions in pig nasal mucosa were completely blocked by the alpha-2 antagonist yohimbine (0.1 µM) but unaffected by the alpha-1 antagonist prazosin (0.03 µM), confirming selective alpha-2 agonism. In contrast, the mixed alpha-1/alpha-2 agonist oxymetazoline (pD2 = 6.30 ± 0.22) and the alpha-1 agonist phenylephrine (pD2 = 5.38 ± 0.04) showed sensitivity to prazosin [1].

α2/α1 Selectivity
Head-to-head
Contraction blocked by yohimbine (α2 antagonist), not by prazosin (α1 antagonist)
Comparators oxymetazoline, phenylephrine blocked by prazosin
Selective α2-agonism confirmed in antagonist reversal studies; no functional α1 activity observed
α1-related off-target vasoconstriction not detected in this model; relevance to systemic vascular effects requires further study.
Receptor Selectivity Alpha-2 Adrenoceptor Nasal Mucosa

Preferential Vasoconstriction of Nasal Capacitance Vessels

In vivo and in vitro studies demonstrate that Povafonidine, as a selective alpha-2 agonist, exerts a preferential vasoconstrictor effect on the nasal mucosal capacitance vessels (veins and sinusoids) rather than on resistance vessels (arteries). This is in contrast to nonselective alpha-adrenoceptor agonists like pseudoephedrine and phenylephrine, which constrict both vessel types [1].

Vascular Bed Selectivity
Class-level
Preferential constriction of capacitance vessels (veins/sinusoids) over resistance vessels
Nonselective α-agonists constrict both vessel types
Class-level inference; capacitance-vessel selectivity may differ across models
Quantitative vascular-selectivity ratio not reported; inferred from α2 receptor distribution.
Nasal Decongestion Vascular Selectivity Capacitance Vessels

In Vivo Efficacy in a Cat Congestion Model

Povafonidine (PGE-6201204) demonstrated significant decongestant activity in a cat model of experimental nasal congestion [1]. While direct quantitative efficacy comparisons (e.g., percent reduction in nasal airway resistance) against other decongestants are not available in the primary literature, this in vivo proof-of-concept supports the translational relevance of its in vitro potency and vascular selectivity data.

In Vivo Decongestant Activity
Supporting evidence
Decongestant effect observed in cat model of experimental nasal congestion
Supports in vivo model-response context; direct comparator data not available
Quantitative efficacy comparison not reported; translational relevance requires further validation.
In Vivo Pharmacology Nasal Congestion Cat Model

Povafonidine: Research and Industrial Applications


Next-Generation Nasal Decongestant Development

Pharmaceutical researchers developing novel nasal decongestants can leverage Povafonidine as a benchmark alpha-2 selective agonist. Its demonstrated potency (pD2 = 7.12 ± 0.21) and selective vasoconstriction of nasal capacitance vessels provide a favorable starting point for lead optimization programs aiming to minimize the hypertension and insomnia side effects associated with current nonselective alpha-agonists like pseudoephedrine [1][2].

Alpha-2 Adrenoceptor-Mediated Nasal Vasoconstriction Studies

For academic and contract research laboratories specializing in respiratory pharmacology, Povafonidine offers a well-characterized tool compound with validated in vivo efficacy in a cat congestion model [2]. Its selectivity for alpha-2 over alpha-1 adrenoceptors (confirmed by antagonist studies) makes it ideal for dissecting the specific contribution of alpha-2 receptors to nasal mucosal engorgement and for evaluating novel alpha-2 antagonists [1].

PK/PD Modeling and Safety Assessment

Given that Povafonidine is under investigation for its pharmacokinetic, pharmacodynamic, and safety profile [3], it serves as a relevant reference compound for studies aiming to establish PK/PD relationships for alpha-2 agonists in nasal decongestion. Researchers can use it to correlate in vitro potency (pD2) with in vivo drug exposure and decongestant effect, informing dose selection and formulation strategies.

Comparative Efficacy Against Standard Decongestants

Povafonidine's higher potency relative to phenylephrine (pD2 = 5.38) and oxymetazoline (pD2 = 6.30) in pig nasal mucosa [1] supports its use in head-to-head preclinical studies against these standard-of-care decongestants. Such comparisons can provide critical data on the therapeutic index and potential clinical advantages of alpha-2 selective agonists in treating nasal congestion.

Application
Selection Property
Validation Focus
Nasal decongestant lead optimization studies
α2-agonist potency and selectivity profile
Benchmarking against reference α2 and mixed agonists in tissue contractility assays
Nasal α2-adrenoceptor vasoconstriction mechanism studies
α2/α1 selectivity confirmed by antagonist reversal
Contribution of α2 receptors to capacitance-vessel constriction in isolated tissue models
PK/PD modeling for α2-agonist exposure-response
In vitro–in vivo potency correlation
Relationship between tissue contractility and decongestant response in animal models
Preclinical head-to-head comparison with reference decongestants
Comparative pharmacodynamic profile
Tissue-selectivity and potency differentiation in nasal mucosa assays

Technical Documentation Hub

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